

# Spectroscopic and Mechanistic Insights into Ibrutinib's Deacryloylpiperidine Metabolite

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Compound of Interest		
Compound Name:	Ibrutinib deacryloylpiperidine	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the deacryloylpiperidine metabolite of Ibrutinib, a key small molecule inhibitor of Bruton's tyrosine kinase (BTK). Understanding the characteristics of this and other metabolites is crucial for drug development, enabling a deeper understanding of pharmacokinetics, pharmacodynamics, and potential off-target effects. This document summarizes the available mass spectrometry (MS) data, outlines relevant experimental protocols, and visualizes the metabolic and signaling pathways associated with Ibrutinib.

### Mass Spectrometry (MS) Data

The deacryloylpiperidine metabolite of Ibrutinib, also identified as degradation product DP-I in forced degradation studies, is formed via the hydrolysis of the acryloyl moiety from the parent drug.[1] High-resolution mass spectrometry (HRMS) has been employed to identify and characterize this compound.

Parameter	Value	Reference
Molecular Formula	C25H24N6O2	[2]
Monoisotopic Mass	440.1961 u	
[M+H]+ (observed)	441.2039 m/z	



Table 1: High-Resolution Mass Spectrometry Data for Ibrutinib Deacryloylpiperidine.

The fragmentation of the protonated molecule provides structural information. The primary fragmentation pathway involves the cleavage of the bond between the piperidine ring and the pyrazolopyrimidine core.

Fragment Ion	m/z (observed)	Proposed Structure	Reference
[M+H] <sup>+</sup>	441.2039	Protonated Ibrutinib deacryloylpiperidine	
Fragment 1	304.1178	[C17H14N5O]+	[3][4]
Fragment 2	138.1123	[C <sub>8</sub> H <sub>12</sub> NO] <sup>+</sup>	[3][4]

Table 2: MS/MS Fragmentation Data for **Ibrutinib Deacryloylpiperidine**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Detailed <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data specifically for the isolated **Ibrutinib deacryloylpiperidine** metabolite are not extensively reported in the reviewed literature. However, NMR spectroscopy is a critical technique for the structural elucidation of Ibrutinib and its related impurities or degradation products.[5][6] The general approach for acquiring such data is outlined in the experimental protocols section.

# **Experimental Protocols Liquid Chromatography-Mass Spectrometry (LC-MS/MS)**

A validated LC-MS/MS method is essential for the separation, identification, and quantification of Ibrutinib and its metabolites.

- Chromatographic System: Waters Acquity UPLC system.[1]
- Column: Waters Acquity UPLC C18 column (100 mm × 2.1 mm, 1.7 μm).[1]
- Mobile Phase:
  - Eluent A: 20 mM ammonium acetate (pH 6).[1]



- Eluent B: Acetonitrile.[1]
- Gradient Elution: A gradient program is typically used to achieve optimal separation.
- Flow Rate: 0.3 mL/min.[1]
- Injection Volume: 5 μL.[1]
- Detection: UV detection at 215 nm and mass spectrometric detection.[1]
- Mass Spectrometer: High-resolution mass spectrometer with a time-of-flight (TOF) analyzer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

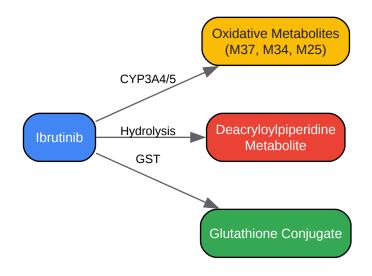
The following provides a general protocol for the NMR analysis of Ibrutinib and its related compounds.

- Instrument: Bruker Avance III operating at 500 MHz or equivalent.[6]
- Sample Preparation: Approximately 50 mg of the solid sample is dissolved in a suitable deuterated solvent, such as acetonitrile-d₃, in a 5 mm NMR tube.[6]
- Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired at room temperature. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

## Signaling and Metabolic Pathways Ibrutinib Metabolism

Ibrutinib undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5.[7] The metabolic pathways include oxidation and glutathione conjugation.[7][8][9] The formation of the deacryloylpiperidine metabolite can occur through hydrolysis.





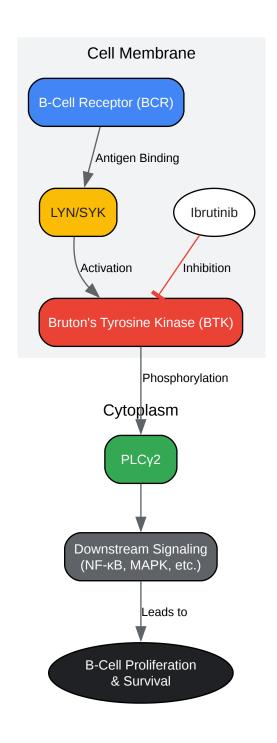
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Caption: Proposed metabolic pathways of Ibrutinib.

### **Bruton's Tyrosine Kinase (BTK) Signaling Pathway**

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[10][11][12][13][14] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib blocks downstream signaling, leading to decreased B-cell proliferation and survival.[14]





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Caption: Simplified schematic of the BTK signaling pathway and the inhibitory action of lbrutinib.



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